

"Methyl 4-amino-3-bromo-5-nitrobenzoate" solubility data

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Methyl 4-amino-3-bromo-5-nitrobenzoate

Cat. No.: B1314272

[Get Quote](#)

Technical Guide: Methyl 4-amino-3-bromo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of **Methyl 4-amino-3-bromo-5-nitrobenzoate**. However, a thorough search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following sections provide available information on its chemical and physical properties, along with a proposed synthesis pathway based on established chemical reactions for similar molecules.

Chemical and Physical Properties

Methyl 4-amino-3-bromo-5-nitrobenzoate is a substituted aromatic compound.^[1] Its key identifiers and computed physical properties are summarized in the table below. This data is crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Source
IUPAC Name	methyl 4-amino-3-bromo-5-nitrobenzoate	[1] [2]
CAS Number	105655-17-2	[1] [2]
Molecular Formula	C8H7BrN2O4	[1]
Molecular Weight	275.06 g/mol	[1]
Canonical SMILES	COC(=O)C1=CC(=C(C(=C1)Br)N)--INVALID-LINK--[O-]	[1]
InChI Key	PRTLMEWWYBJZPN-UHFFFAOYSA-N	[1] [2]
Physical Form	Solid	[2]
Purity	98%	[2]
Storage Conditions	Keep in a dark place, sealed in dry, 2-8°C	[2]

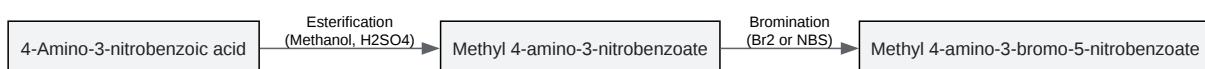
Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **Methyl 4-amino-3-bromo-5-nitrobenzoate** was not found in the searched literature, a plausible synthetic route can be devised based on common organic chemistry transformations. The synthesis likely starts from a more readily available precursor, 4-amino-3-nitrobenzoic acid, and involves esterification followed by bromination.

Step 1: Esterification of 4-amino-3-nitrobenzoic acid

The initial step would involve the esterification of the carboxylic acid group of 4-amino-3-nitrobenzoic acid to form methyl 4-amino-3-nitrobenzoate. A common method for this transformation is the Fischer esterification, using methanol in the presence of a strong acid catalyst like sulfuric acid.

- Reactants: 4-amino-3-nitrobenzoic acid, Methanol (excess, as solvent and reactant), Sulfuric acid (catalytic amount).
- Procedure: 4-amino-3-nitrobenzoic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the product is isolated by neutralization and extraction.


Step 2: Bromination of Methyl 4-amino-3-nitrobenzoate

The subsequent step is the electrophilic aromatic substitution to introduce a bromine atom onto the benzene ring. The directing effects of the amino and nitro groups will influence the position of bromination. The amino group is an activating, ortho-, para-director, while the nitro and ester groups are deactivating, meta-directors. The bromination is expected to occur at the position ortho to the strongly activating amino group.

- Reactants: Methyl 4-amino-3-nitrobenzoate, Bromine (or a source of electrophilic bromine like N-bromosuccinimide), a suitable solvent (e.g., acetic acid or a chlorinated solvent).
- Procedure: Methyl 4-amino-3-nitrobenzoate is dissolved in a suitable solvent. Bromine is added dropwise at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified, typically by recrystallization or column chromatography.

Synthesis Workflow Diagram

The logical relationship of the proposed synthesis is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-amino-3-bromo-5-nitrobenzoate | C8H7BrN2O4 | CID 13685347 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-amino-3-bromo-5-nitrobenzoate | 105655-17-2 [sigmaaldrich.com]
- To cite this document: BenchChem. ["Methyl 4-amino-3-bromo-5-nitrobenzoate" solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314272#methyl-4-amino-3-bromo-5-nitrobenzoate-solubility-data\]](https://www.benchchem.com/product/b1314272#methyl-4-amino-3-bromo-5-nitrobenzoate-solubility-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com